2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H10F2O2 It is a derivative of cyclohexanedione, characterized by the presence of two fluorine atoms and two methyl groups on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexanone with methyl ethyl ketone under acidic conditions to form 5,5-dimethyl-1,3-cyclohexanedione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological or chemical effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the fluorine atoms, making it less reactive in certain contexts.
2,2-Difluorocyclohexanone: Similar structure but without the methyl groups, leading to different chemical properties.
Uniqueness
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The fluorine atoms enhance its stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H10F2O2 |
---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H10F2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3 |
InChI Key |
FOIWCMADMHJLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.